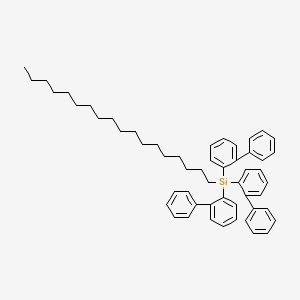
Octadecyltris(2-biphenylyl)silane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Octadecyltris(2-biphenylyl)silane: is a unique organosilicon compound with the molecular formula C54H64Si and a molecular weight of 741.198 g/mol . This compound is characterized by its long octadecyl chain and three biphenyl groups attached to a silicon atom, making it a versatile molecule in various scientific and industrial applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of Octadecyltris(2-biphenylyl)silane typically involves the reaction of octadecyltrichlorosilane with biphenyl lithium reagents. The reaction is carried out in an inert atmosphere, such as nitrogen or argon, to prevent moisture from interfering with the reaction. The process involves the following steps:
- Preparation of biphenyl lithium by reacting biphenyl with lithium metal in anhydrous ether.
- Addition of octadecyltrichlorosilane to the biphenyl lithium solution.
- Stirring the reaction mixture at low temperatures (around -78°C) to ensure complete reaction.
- Work-up involves quenching the reaction with water, followed by extraction and purification using column chromatography .
Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions, using larger reactors, and employing continuous flow techniques to enhance yield and purity .
Análisis De Reacciones Químicas
Types of Reactions: Octadecyltris(2-biphenylyl)silane undergoes various chemical reactions, including:
Oxidation: The silicon atom can be oxidized to form silanols or siloxanes.
Reduction: Reduction reactions can convert the silicon atom to a lower oxidation state.
Substitution: The biphenyl groups can be substituted with other functional groups through electrophilic aromatic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents like hydrogen peroxide or ozone can be used under mild conditions.
Reduction: Hydride donors such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Substitution: Electrophiles like halogens or nitro groups can be introduced using reagents such as bromine or nitric acid.
Major Products Formed:
Oxidation: Silanols or siloxanes.
Reduction: Lower oxidation state silanes.
Substitution: Biphenyl derivatives with various functional groups.
Aplicaciones Científicas De Investigación
Chemistry: Octadecyltris(2-biphenylyl)silane is used as a precursor in the synthesis of advanced materials, including polymers and nanocomposites. Its unique structure allows for the creation of materials with tailored properties .
Biology and Medicine: In biological research, this compound is used to modify surfaces of biomaterials, enhancing their biocompatibility and functionality. It is also explored for drug delivery applications due to its ability to form stable complexes with various drugs .
Industry: In the industrial sector, this compound is employed as a coupling agent in the production of adhesives, sealants, and coatings. Its hydrophobic nature makes it suitable for creating water-repellent surfaces .
Mecanismo De Acción
The mechanism of action of Octadecyltris(2-biphenylyl)silane involves its ability to form strong covalent bonds with various substrates. The silicon atom can interact with hydroxyl groups on surfaces, forming siloxane bonds. This interaction enhances the adhesion and stability of the compound on different materials. The biphenyl groups provide additional stability and hydrophobicity, making it effective in various applications .
Comparación Con Compuestos Similares
- Octadecyltris(2-cyclohexylethyl)silane
- Octadecyltris(4-chlorophenyl)silane
- Octadecyltris(3-chlorophenyl)silane
- Dodecyltris(2-biphenylyl)silane
- Octadecyltris(3-fluorophenyl)silane
- Tetrakis(4-biphenylyl)silane
- (2-biphenylyl)tris(decyl)silane
- Tris(2-biphenyl)silane
- Tris(3-biphenylyl)silane
- Chlorotri(2-biphenylyl)silane
Uniqueness: Octadecyltris(2-biphenylyl)silane stands out due to its combination of a long octadecyl chain and three biphenyl groups. This unique structure imparts exceptional hydrophobicity and stability, making it suitable for a wide range of applications compared to its counterparts .
Propiedades
Fórmula molecular |
C54H64Si |
|---|---|
Peso molecular |
741.2 g/mol |
Nombre IUPAC |
octadecyl-tris(2-phenylphenyl)silane |
InChI |
InChI=1S/C54H64Si/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-32-45-55(52-42-29-26-39-49(52)46-33-20-17-21-34-46,53-43-30-27-40-50(53)47-35-22-18-23-36-47)54-44-31-28-41-51(54)48-37-24-19-25-38-48/h17-31,33-44H,2-16,32,45H2,1H3 |
Clave InChI |
BSTCCBHFPOZSQR-UHFFFAOYSA-N |
SMILES canónico |
CCCCCCCCCCCCCCCCCC[Si](C1=CC=CC=C1C2=CC=CC=C2)(C3=CC=CC=C3C4=CC=CC=C4)C5=CC=CC=C5C6=CC=CC=C6 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


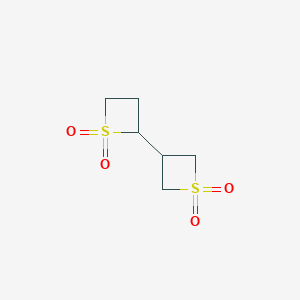
![8-(Benzenesulfonyl)-8-methyl-1,4-dioxaspiro[4.5]dec-6-ene](/img/structure/B15075825.png)
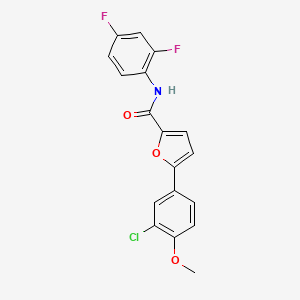
![2-[bis(4-ethylphenyl)methyl]-2-nitro-1H-indene-1,3(2H)-dione](/img/structure/B15075830.png)
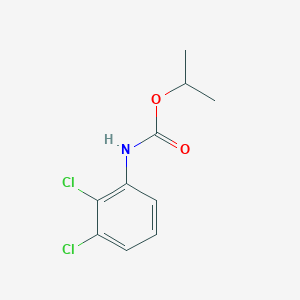
![{[1-(Phenylselanyl)cyclopentyl]selanyl}benzene](/img/structure/B15075840.png)
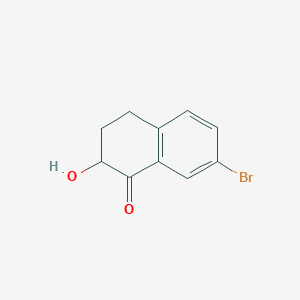
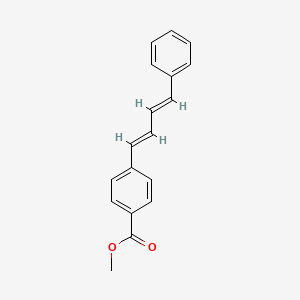

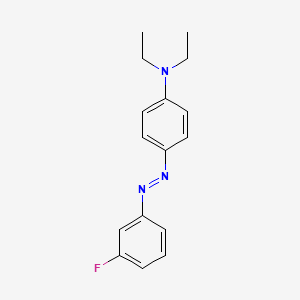
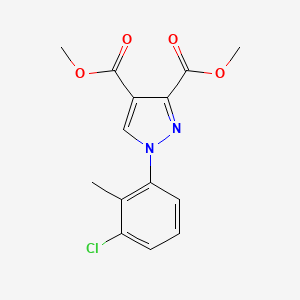
![Ethyl 4-{[(5-chloro-2-methoxyphenyl)carbamoyl]amino}benzoate](/img/structure/B15075907.png)
![2-(1H-Benzo[d]imidazol-2-yl)benzenethiol](/img/structure/B15075908.png)
![N-(4-fluorophenyl)-N-[(E,2E)-3-phenyl-2-propenylidene]amine](/img/structure/B15075919.png)
